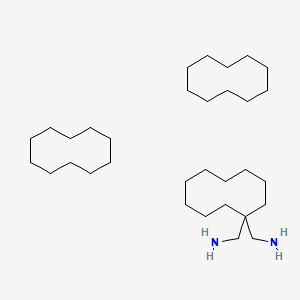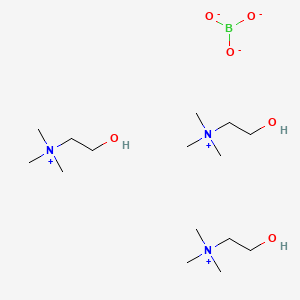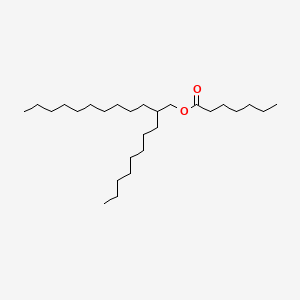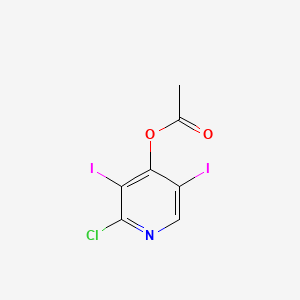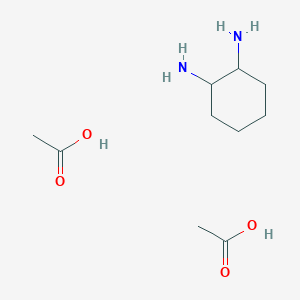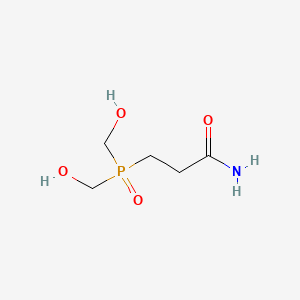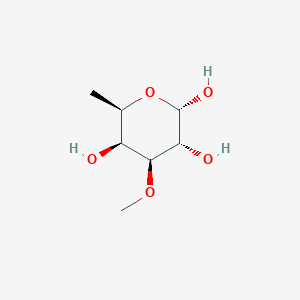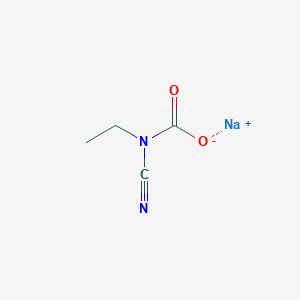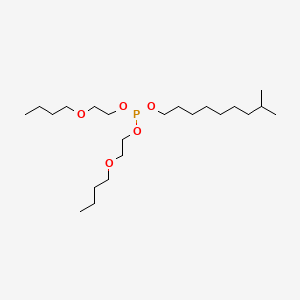
Bis(2-butoxyethyl) isodecyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-butoxyethyl) isodecyl phosphite: is an organophosphorus compound with the molecular formula C22H47O5P . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of bis(2-butoxyethyl) isodecyl phosphite typically involves the reaction of isodecyl alcohol with phosphorus trichloride , followed by the addition of 2-butoxyethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: : Industrial production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: : Bis(2-butoxyethyl) isodecyl phosphite undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphates and phosphonates .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, bis(2-butoxyethyl) isodecyl phosphite is used as a stabilizer for polymers, preventing degradation during processing and extending the lifespan of the materials .
Biology and Medicine:
Industry: : Industrially, this compound is used in the production of plastics, coatings, and adhesives. Its antioxidant properties help in maintaining the quality and durability of these products .
Mecanismo De Acción
Mechanism: : Bis(2-butoxyethyl) isodecyl phosphite functions as an antioxidant by decomposing hydroperoxides, which are harmful by-products of oxidation. This decomposition prevents the degradation of polymers and other materials .
Molecular Targets and Pathways: : The compound interacts with hydroperoxides, breaking them down into less harmful substances. This action helps in stabilizing the materials and preventing oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include tris(2-butoxyethyl) phosphite and tris(2-ethylhexyl) phosphite . These compounds also function as antioxidants and stabilizers but differ in their specific chemical structures and properties .
Uniqueness: : Bis(2-butoxyethyl) isodecyl phosphite is unique due to its specific combination of butoxyethyl and isodecyl groups, which provide a balance of solubility and reactivity that is particularly effective in stabilizing polymers .
Propiedades
Número CAS |
93843-25-5 |
|---|---|
Fórmula molecular |
C22H47O5P |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
bis(2-butoxyethyl) 8-methylnonyl phosphite |
InChI |
InChI=1S/C22H47O5P/c1-5-7-15-23-18-20-26-28(27-21-19-24-16-8-6-2)25-17-13-11-9-10-12-14-22(3)4/h22H,5-21H2,1-4H3 |
Clave InChI |
GWCPZKURSNTMCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOP(OCCCCCCCC(C)C)OCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


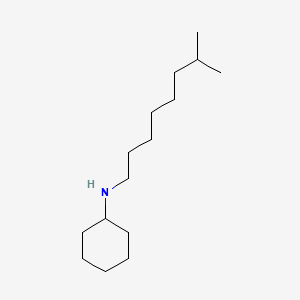
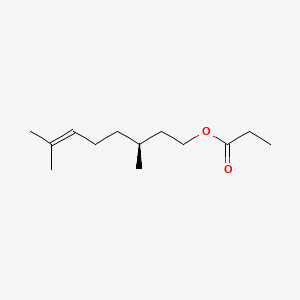
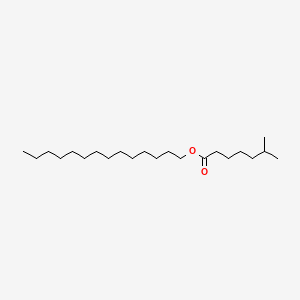
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)
